

# In-Depth Toxicological Guide: 4-Methoxy-3-nitrophenol

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317

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Disclaimer: This document provides a summary of available toxicological information for **4-Methoxy-3-nitrophenol**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. A significant lack of specific toxicological studies for **4-Methoxy-3-nitrophenol** necessitates the inclusion of data from structurally related compounds as a point of reference. This is clearly indicated where applicable.

## Executive Summary

**4-Methoxy-3-nitrophenol** is an organic compound used as an intermediate in pharmaceutical and chemical synthesis.<sup>[1]</sup> Toxicological data for this specific compound is limited. The available information primarily consists of hazard classifications indicating potential for acute toxicity upon ingestion, as well as skin and eye irritation.<sup>[2][3]</sup> This guide summarizes the existing hazard information and, in the absence of direct data, presents toxicological data for the structurally related compound 4-methoxyphenol to provide a comparative context. Standardized experimental protocols for key toxicological endpoints are also detailed to guide further research.

## Hazard Identification for 4-Methoxy-3-nitrophenol

Based on classifications provided by suppliers to the European Chemicals Agency (ECHA), **4-Methoxy-3-nitrophenol** is associated with the following hazards:

- Acute Oral Toxicity: Harmful if swallowed.[2][3]
- Skin Irritation: Causes skin irritation.[2][3]
- Eye Irritation: Causes serious eye irritation.[2][3]
- Respiratory Irritation: May cause respiratory irritation.[4]

## Quantitative Toxicological Data

Comprehensive quantitative toxicological studies on **4-Methoxy-3-nitrophenol** are not publicly available. To provide a frame of reference, this section presents data for the structurally similar compound 4-methoxyphenol.

It is critical to note that the following data pertains to 4-methoxyphenol and NOT **4-Methoxy-3-nitrophenol**.

**Table 1: Acute Toxicity Data for 4-Methoxyphenol**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1630 mg/kg bw	[5]
LD50	Mouse	Oral	621 mg/kg bw	[5]
LD50	Rat	Dermal	>2000 mg/kg bw	[5]
LD50	Rabbit	Dermal	>2000 mg/kg bw	[5]

**Table 2: Irritation Data for 4-Methoxyphenol**

Endpoint	Species	Observation	Classification	Reference
Skin Irritation	Rabbit	Slight to moderate irritation	Not classified	[5]
Eye Irritation	Rabbit	Severe irritation, corneal opacity, iridial changes	Causes serious eye irritation	[5]

**Table 3: Sensitization Data for 4-Methoxyphenol**

Endpoint	Species	Result	Classification	Reference
Skin Sensitization	Guinea Pig	Sensitizer	May cause an allergic skin reaction	[6]

## Experimental Protocols

Detailed experimental protocols for the toxicological endpoints discussed are outlined below. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals.

- **Animal Model:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.
- **Dosage:** The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- **Procedure:** A small group of animals (typically 3) of a single sex is dosed. The outcome for this group determines the next step:
  - If mortality is observed, the test is repeated with a lower dose.
  - If no mortality occurs, a higher dose is tested in another group.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- **Endpoint:** The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.

## Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- **Animal Model:** Albino rabbits are the recommended species.
- **Procedure:** A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on one animal. The patch is covered with a gauze dressing for a 4-hour exposure period.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Endpoint:** The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

## Eye Irritation (OECD 405)

This test assesses the potential of a substance to cause damage to the eye.

- **Animal Model:** Albino rabbits are used.
- **Procedure:** A small, measured amount (0.1 mL or 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after instillation.
- **Endpoint:** The severity of eye lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

## Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD 471)

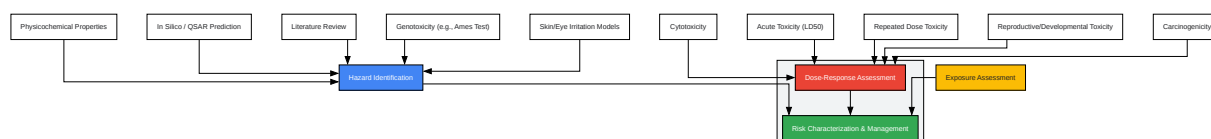
The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver).
- **Principle:** If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.
- **Endpoint:** The number of revertant colonies is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

## Visualizations

### General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.



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